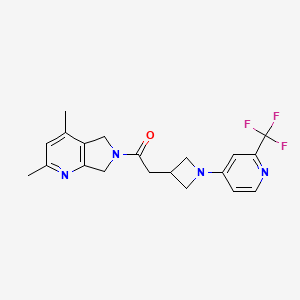
1,1-dimethylsilinane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dimethylsilinane-3-carboxylic acid is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dimethylsilinane-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of 1,1-dimethylsilinane-3-chloride in the presence of water or a suitable base. The reaction typically proceeds under mild conditions, yielding the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethylsilinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-containing esters, while reduction can produce silicon-containing alcohols.
Scientific Research Applications
1,1-dimethylsilinane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into silicon-based drugs and therapeutic agents often involves this compound as a starting material.
Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-dimethylsilinane-3-carboxylic acid involves its interaction with various molecular targets and pathways The silicon atom’s unique electronic properties allow it to participate in a range of chemical reactions, influencing the behavior of the compound in different environments
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the carboxylic acid group.
Dimethylsilanediol: Contains two hydroxyl groups instead of a carboxylic acid.
Methylsilanetriol: Features three hydroxyl groups and no carboxylic acid.
Uniqueness
1,1-dimethylsilinane-3-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
32134-50-2 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



